![molecular formula C21H20N4O3S B2435885 N-(6-etilbenzo[d]tiazol-2-il)-N-(piridin-2-ilmetil)-2-(2,5-dioxopirrolidin-1-il)acetamida CAS No. 922837-32-9](/img/structure/B2435885.png)
N-(6-etilbenzo[d]tiazol-2-il)-N-(piridin-2-ilmetil)-2-(2,5-dioxopirrolidin-1-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Applications
-
Cancer Therapy :
- Compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK4 and CDK6 can lead to reduced proliferation of cancer cells, making these compounds promising candidates for cancer treatment .
- Studies have shown that derivatives of thiazole-pyrimidine compounds exhibit significant anti-cancer activities by inducing apoptosis in cancer cell lines such as MV4-11 .
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Study 1: Inhibition of CDK Activity
Research highlighted the effectiveness of thiazole-pyrimidine derivatives in inhibiting CDK activity in vitro. These studies utilized cell lines treated with varying concentrations of the compounds, demonstrating significant reductions in cell proliferation at specific doses .
Case Study 2: Antimicrobial Evaluation
A series of synthesized derivatives were evaluated for their antimicrobial properties using disc diffusion methods against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited substantial antibacterial activity, suggesting that the target compound may also be effective against similar pathogens .
Data Table: Summary of Biological Activities
Actividad Biológica
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS No. 55750-63-5) is a hybrid molecule that incorporates a pyrrolidine moiety, a benzo[d]thiazole core, and a pyridine substituent. This structural diversity suggests potential for various biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C14H16N2O6 with a molecular weight of 308.29 g/mol. The compound features multiple functional groups that enhance its interaction with biological targets. The presence of the dioxopyrrolidine ring is notable for its potential to participate in various biochemical pathways.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Anticonvulsant Activity : Hybrid compounds derived from pyrrolidine derivatives have shown significant anticonvulsant properties in animal models. For instance, related compounds demonstrated protective effects in tests such as the maximal electroshock (MES) and pentylenetetrazole-induced seizures, suggesting a mechanism involving sodium/calcium current inhibition and TRPV1 receptor antagonism .
- Antinociceptive Properties : In vivo studies have reported that certain derivatives exhibit antinociceptive effects, indicating their potential utility in pain management .
- Antimicrobial Activity : Compounds with similar structural motifs have been evaluated for their antibacterial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives possess higher activity than standard antibiotics like ciprofloxacin .
Anticonvulsant Activity
A study focusing on hybrid pyrrolidine derivatives highlighted that compound 22 (related to the target compound) displayed potent anticonvulsant effects with effective doses (ED50) in various seizure models:
- MES: 23.7mg/kg
- 6 Hz (32 mA): 22.4mg/kg
- Pentylenetetrazole: 59.4mg/kg
These findings suggest that the compound may act through multiple mechanisms, potentially making it a candidate for epilepsy treatment .
Antimicrobial Activity
In an antibacterial study, several derivatives were tested against common pathogens:
Compound | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Proteus vulgaris |
---|---|---|---|---|
8 | 19 mm | 22 mm | 18 mm | 18 mm |
9 | 18 mm | 16 mm | 15 mm | 11 mm |
10 | 27 mm | 19 mm | 22 mm | 21 mm |
Ciprofloxacin | 19 mm | 18 mm | 16 mm | 14 mm |
The results indicated that compounds 8 and 10 exhibited superior antimicrobial activity compared to ciprofloxacin against both Gram-positive and Gram-negative bacteria, demonstrating their potential as effective antimicrobial agents .
Case Studies
- Pyrrolidine Derivatives in Epilepsy Treatment : A focused study on hybrid compounds derived from pyrrolidine highlighted their efficacy in reducing seizure frequency in animal models. These compounds were noted for their favorable ADME-Tox profiles, indicating good absorption and low toxicity .
- Antimicrobial Efficacy : Another investigation into thiazole derivatives found that modifications to the benzo[d]thiazole core significantly influenced antibacterial potency, reinforcing the importance of structural optimization in drug design .
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-2-14-6-7-16-17(11-14)29-21(23-16)25(12-15-5-3-4-10-22-15)20(28)13-24-18(26)8-9-19(24)27/h3-7,10-11H,2,8-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFVUFSLFOCIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.